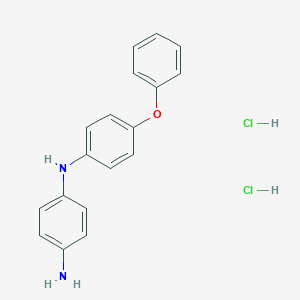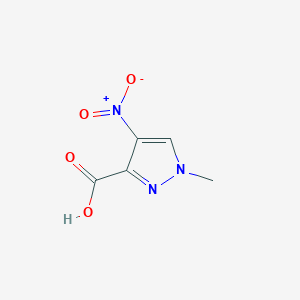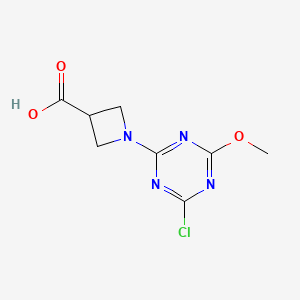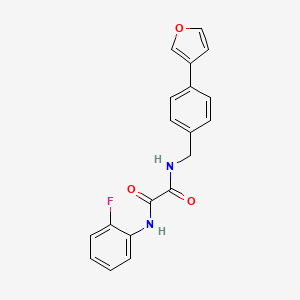
3-fluoro-N-(2-fluorocyclopentyl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-N-(2-fluorocyclopentyl)pyridin-2-amine is a chemical compound with the molecular formula C10H12F2N2. It is a type of fluorinated pyridine, which are known for their interesting and unusual physical, chemical, and biological properties .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as 3-fluoro-N-(2-fluorocyclopentyl)pyridin-2-amine, can be achieved through various methods. One common method involves the fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C . Another method involves the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at 20 °C .Molecular Structure Analysis
The molecular structure of 3-fluoro-N-(2-fluorocyclopentyl)pyridin-2-amine is characterized by the presence of a pyridine ring, which is a six-membered ring with one nitrogen atom, and two fluorine atoms attached to the pyridine ring and the cyclopentyl group.Chemical Reactions Analysis
Fluoropyridines, including 3-fluoro-N-(2-fluorocyclopentyl)pyridin-2-amine, are known for their reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring contributes to these properties .Physical And Chemical Properties Analysis
The molecular weight of 3-fluoro-N-(2-fluorocyclopentyl)pyridin-2-amine is 198.21. Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not explicitly mentioned in the available literature.Applications De Recherche Scientifique
Synthesis and Chemical Properties
- A novel strategy for the synthesis of poly-substituted pyridines, including those with 3-fluoro substitutions, employs a tandem C-F bond cleavage protocol. This method yields high results under metal-free conditions, indicating its efficiency and environmental friendliness (Chen et al., 2010).
- The development of 2,3,4-substituted pyridine derivatives showcases their utility as scaffolds in peptidomimetics. This synthesis explores the reactivity of different electrophiles, highlighting the versatility of pyridine derivatives in medicinal chemistry applications (Saitton et al., 2004).
Applications in Medicinal Chemistry and Biology
- Research into the photoredox-controlled mono- and di-multifluoroarylation of C(sp3)-H bonds with aryl fluorides has opened new avenues for synthesizing α-fluoroarylated amines. These compounds have significant potential in creating bioactive molecules due to their structural diversity and functionalization capabilities (Xie et al., 2017).
- The exploration of nitrogen ligand diversity in platinum complexes, including those involving pyridine derivatives, has implications for fluorescence applications. This research demonstrates the potential of pyridine-based compounds in creating new materials with specific optical properties (Chardon et al., 2013).
Advanced Synthetic Techniques and Material Science
- Innovative reactions of pyridines leading to ring-fused pyridiniums highlight the synthesis of new ionic fluorophores. These compounds could serve as biomarkers, underlining the role of pyridine derivatives in both synthetic organic chemistry and diagnostic applications (Wang et al., 2018).
- The metal-free C–N bond-forming reaction of polyhalogenated pyridines and pyrimidines showcases a method for selectively coupling amines to pyridine rings. This technique emphasizes the synthetic utility of pyridine derivatives in constructing complex organic molecules with precise control over functional group placement (Wang et al., 2015).
Orientations Futures
The development of fluorinated chemicals, including 3-fluoro-N-(2-fluorocyclopentyl)pyridin-2-amine, has been steadily increasing due to their potential applications in various fields such as agriculture and medicine . Future research may focus on exploring new synthesis methods, studying their biological activity, and developing new applications.
Propriétés
IUPAC Name |
3-fluoro-N-(2-fluorocyclopentyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2/c11-7-3-1-5-9(7)14-10-8(12)4-2-6-13-10/h2,4,6-7,9H,1,3,5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGVVUYKIYUORY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)F)NC2=C(C=CC=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(15S)-10-(3-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B2714511.png)
![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2714512.png)




![2-chloro-6-[4-(1-methyl-1H-pyrazol-3-yl)phenoxy]benzenecarbonitrile](/img/structure/B2714521.png)
![5-Benzyl-2-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2714525.png)
![N-[2-(2-amino-1,3-thiazol-4-yl)-5-fluorophenyl]acetamide](/img/structure/B2714527.png)
![N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2714529.png)
![2-Phenylimidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B2714530.png)
